N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
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Overview
Description
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring, a phenylsulfonyl group, and a tetrahydroisoquinoline moiety. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline core using a sulfonyl chloride reagent under basic conditions.
Coupling with furan-2-carboxylic acid: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with furan-2-carboxylic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Furanones and sulfoxides.
Reduction: Sulfides and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The furan ring and tetrahydroisoquinoline moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
Uniqueness
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and biological activity compared to its benzamide and thiophene analogs. The combination of the phenylsulfonyl group and tetrahydroisoquinoline moiety further enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-20(19-7-4-12-26-19)21-17-9-8-15-10-11-22(14-16(15)13-17)27(24,25)18-5-2-1-3-6-18/h1-9,12-13H,10-11,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTILESYWVOVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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